molecular formula C27H28ClNO4 B14991739 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B14991739
M. Wt: 466.0 g/mol
InChI Key: MFTZVOMSPMTXMU-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide is a complex organic compound with a unique structure that combines elements of furochromen and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the tert-butyl and methyl groups is usually done through alkylation reactions. The final step involves the coupling of the furochromen core with the chlorophenyl ethyl propanamide moiety, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or modulating signaling pathways. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide

InChI

InChI=1S/C27H28ClNO4/c1-16-19(9-10-25(30)29-12-11-17-5-7-18(28)8-6-17)26(31)33-24-14-23-21(13-20(16)24)22(15-32-23)27(2,3)4/h5-8,13-15H,9-12H2,1-4H3,(H,29,30)

InChI Key

MFTZVOMSPMTXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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